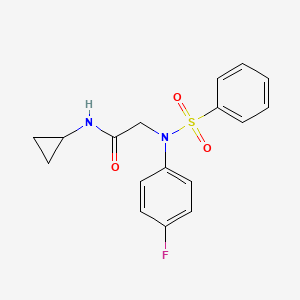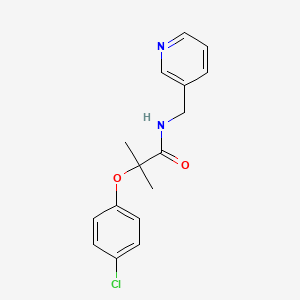
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission and plasticity.
作用机制
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in regulating synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, this compound modulates the release of neurotransmitters such as glutamate, dopamine, and GABA, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior, increase social interaction, and improve cognitive function. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated for its potential neuroprotective effects in the context of neurodegenerative diseases.
实验室实验的优点和局限性
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of the glutamatergic system. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has been shown to have off-target effects at high concentrations, which can complicate data interpretation.
未来方向
There are several future directions for research on N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective and potent mGluR5 antagonists, which could lead to improved therapeutic outcomes. Another area of research is the investigation of the role of mGluR5 in the pathogenesis of various neurological and psychiatric disorders. Finally, the potential neuroprotective effects of this compound in the context of neurodegenerative diseases warrant further investigation.
合成方法
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of cyclopropylamine, which is then reacted with 4-fluorobenzaldehyde to form the corresponding imine. The imine is reduced to the amine using sodium borohydride, followed by reaction with phenylsulfonyl chloride to afford this compound.
科学研究应用
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential in treating drug addiction, as mGluR5 has been implicated in drug-seeking behavior. In addition, this compound has been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, as mGluR5 has been shown to play a role in the pathogenesis of these diseases.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIAUVXTDUJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)




![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)


![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
